tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate: is a chemical compound with a complex structure that includes a pyrrolidine ring, a formyl group, and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler precursorsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
Scientific Research Applications
tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in various biochemical reactions, while the methoxymethyl group may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate
- tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride
Uniqueness
The combination of the formyl and methoxymethyl groups also provides a unique profile in terms of solubility, stability, and biological activity .
Biological Activity
tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a pyrrolidine ring, a formyl group, and a methoxymethyl group, with a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Structural Features
The structural complexity of this compound allows it to participate in various biochemical pathways. The formyl group may facilitate interactions with enzymes and receptors, while the methoxymethyl group enhances solubility and bioavailability. This combination potentially increases the compound's effectiveness in biological systems.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic processes.
- Antimicrobial Properties : Similar compounds have shown activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .
- Cell Signaling Modulation : The compound may influence cellular signaling pathways due to its structural features.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of related compounds and their structure-activity relationships (SAR). These findings provide insights into the potential therapeutic effects of this compound.
Table 1: Comparison of Biological Activities
Compound Name | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate | Antimicrobial | 4 μg/mL against MRSA |
tert-butyl (2S,5S)-5-methylpyrrolidine-1-carboxylic acid | Moderate antimicrobial | 8 μg/mL against C. difficile |
tert-butyl (2R,5R)-5-hydroxy-pyrrolidine-1-carboxylic acid | Low activity | >16 μg/mL against various bacteria |
The above table highlights the varying degrees of biological activity among structurally similar compounds. The presence of specific functional groups significantly influences their effectiveness against microbial strains.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Binding Affinity : The compound may exhibit high binding affinity to active sites on enzymes or receptors.
- Inhibition of Pathways : It may inhibit critical pathways involved in cell wall synthesis or metabolic processes in pathogens.
- Bioavailability : Enhanced solubility due to the methoxymethyl group could lead to improved absorption and efficacy in vivo.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-9(8-16-4)5-10(13)7-14/h7,9-10H,5-6,8H2,1-4H3/t9-,10-/m0/s1 |
InChI Key |
QPIRIUNOFUKFBP-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C=O)COC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C=O)COC |
Origin of Product |
United States |
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